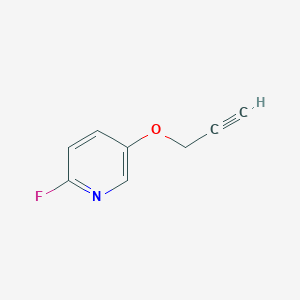![molecular formula C12H17Cl3O2Si B1408383 3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol CAS No. 1781241-34-6](/img/structure/B1408383.png)
3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol
Overview
Description
Tert-butyldimethylsilyl (TBDMS) ethers are commonly used in organic chemistry as protective groups for alcohols . They are known for their stability and can be removed under mild conditions .
Synthesis Analysis
TBDMS ethers can be synthesized by reacting alcohols with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base . The reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) .Molecular Structure Analysis
The molecular structure of TBDMS ethers generally consists of a silicon atom bonded to a tert-butyl group and two methyl groups, as well as an oxygen atom that links the silyl group to the rest of the molecule .Chemical Reactions Analysis
TBDMS ethers can participate in a variety of chemical reactions. They can act as both aldol donors and acceptors in the stereocontrolled production of certain compounds . They are also stable to aqueous base, but can be converted back to the alcohols under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of TBDMS ethers can vary depending on the specific compound. For example, 3-(tert-Butyldimethylsiloxy)propionaldehyde is a liquid at room temperature, with a density of 0.892 g/mL at 25 °C .Scientific Research Applications
- Summary of the Application : The compound “3-(tert-Butyldimethylsilyloxy)phenylboronic acid” is used in organic chemistry . It’s a type of organoboronic acid, which are commonly used in the Suzuki reaction, a type of palladium-catalyzed coupling reaction.
- Summary of the Application : “(tert-Butyldimethylsilyloxy)acetaldehyde” is used as an important reagent in the total synthesis of various natural products .
- Results or Outcomes : The compound has been used in the synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .
- Summary of the Application : “3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride” is synthesized from citric acid .
- Methods of Application : The specific procedures and conditions for this synthesis are not provided in the source .
- Results or Outcomes : The outcome of this synthesis is the formation of “3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride” from citric acid .
Application in Organic Chemistry
Application in Total Synthesis
Application in the Synthesis of Anhydrides
- Summary of the Application : The compound “3-[(tert-butyldimethylsilyl)oxy]aniline” is used in the synthesis of aniline derivatives .
- Methods of Application : The specific procedures and conditions for this synthesis are not provided in the source .
- Results or Outcomes : The outcome of this synthesis is the formation of "3-[(tert-butyldimethylsilyl)oxy]aniline" .
- Summary of the Application : tert-Butyldimethylsilyl ethers are used as protecting groups in organic synthesis .
- Methods of Application : The specific procedures and conditions for this synthesis are not provided in the source .
- Results or Outcomes : The outcome of this synthesis is the formation of tert-butyldimethylsilyl ethers .
- Summary of the Application : “(tert-Butyldimethylsilyloxy)acetaldehyde” is used as an important reagent in the total synthesis of various natural products .
- Methods of Application : In total synthesis, the compound is used as a building block to construct the target molecule. The specific procedures and conditions depend on the particular synthesis .
- Results or Outcomes : The compound has been used in the synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .
Application in the Synthesis of Aniline Derivatives
Application in the Protection of Hydroxyl Compounds
Application in the Synthesis of Acetaldehyde Derivatives
- Summary of the Application : The compound “3-[(tert-butyldimethylsilyl)oxy]aniline” is used in the synthesis of aniline derivatives .
- Methods of Application : The specific procedures and conditions for this synthesis are not provided in the source .
- Results or Outcomes : The outcome of this synthesis is the formation of "3-[(tert-butyldimethylsilyl)oxy]aniline" .
- Summary of the Application : tert-Butyldimethylsilyl ethers are used as protecting groups in organic synthesis .
- Methods of Application : The specific procedures and conditions for this synthesis are not provided in the source .
- Results or Outcomes : The outcome of this synthesis is the formation of tert-butyldimethylsilyl ethers .
- Summary of the Application : “(tert-Butyldimethylsilyloxy)acetaldehyde” is used as an important reagent in the total synthesis of various natural products .
- Methods of Application : In total synthesis, the compound is used as a building block to construct the target molecule. The specific procedures and conditions depend on the particular synthesis .
- Results or Outcomes : The compound has been used in the synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .
Application in the Synthesis of Aniline Derivatives
Application in the Protection of Hydroxyl Compounds
Application in the Synthesis of Acetaldehyde Derivatives
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl3O2Si/c1-12(2,3)18(4,5)17-11-8(14)6-7(13)10(16)9(11)15/h6,16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEPKSKCYVBFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C(=C1Cl)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164463 | |
| Record name | Phenol, 2,4,6-trichloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol | |
CAS RN |
1781241-34-6 | |
| Record name | Phenol, 2,4,6-trichloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1781241-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,4,6-trichloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



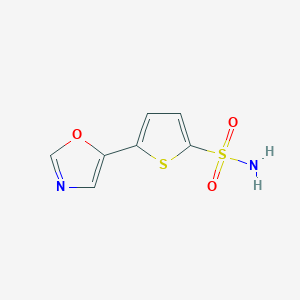
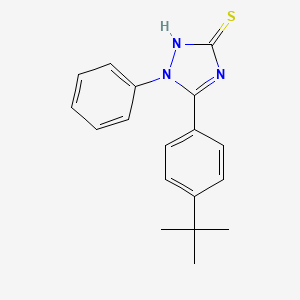
![1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1408302.png)
![(9-Isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1408304.png)
![7-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B1408307.png)
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride](/img/structure/B1408309.png)
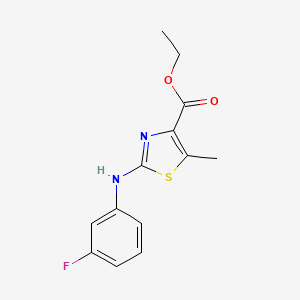
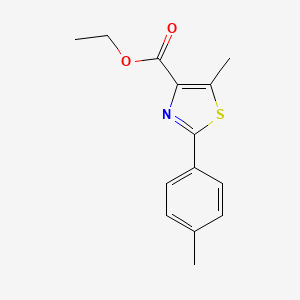
![2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine](/img/structure/B1408313.png)
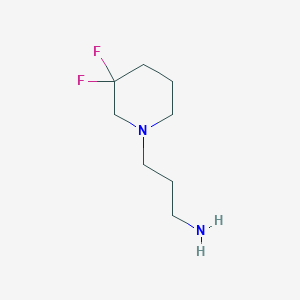
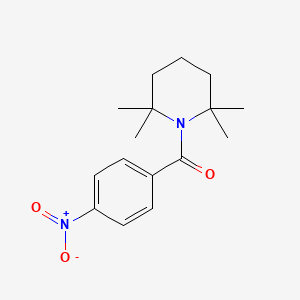
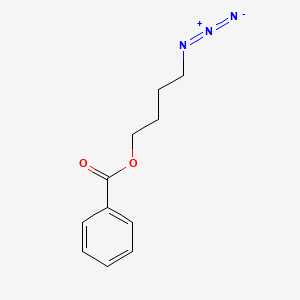
![[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine](/img/structure/B1408321.png)
